Product packaging for vHNF1 protein(Cat. No.:CAS No. 138414-91-2)

vHNF1 protein

Cat. No.: B1179452
CAS No.: 138414-91-2
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Description

The vHNF1 protein, also officially designated as Hepatocyte Nuclear Factor 1-Beta (HNF1β), is a crucial transcription factor belonging to the atypical POU-homeodomain family . This protein plays a fundamental role in early vertebrate development and is essential for the formation of vital organs, including the liver, pancreas, and kidneys . vHNF1 binds to DNA as a dimer, recognizing specific promoter sequences to regulate the expression of a wide array of tissue-specific genes . Its function is critical for cell lineage differentiation, particularly in the formation of the visceral endoderm, an extraembryonic tissue necessary for embryonic survival . A key characteristic of vHNF1 is its ability to form both homodimers and heterodimers with its homolog, HNF1α . This heterodimerization expands the regulatory potential of these factors and is a significant feature of the transcriptional network in higher eukaryotes . While it shares DNA-binding and dimerization domains with HNF1α, vHNF1 possesses a distinct transactivation domain, leading to differences in target gene selectivity and transactivation strength . Furthermore, alternative splicing generates different isoforms of vHNF1, which exhibit different DNA binding affinities and transactivation potentials, adding another layer of regulatory complexity . Research into vHNF1 is vital for understanding the molecular etiology of several human diseases. Heterozygous mutations in the HNF1β gene are a known monogenic cause of Maturity-Onset Diabetes of the Young (MODY5) and are linked to a spectrum of renal developmental disorders such as renal cysts and glomerulocystic kidney disease . This recombinant this compound is an essential tool for scientists studying gene regulatory networks, organ development, and the structural basis of disease-causing mutations . It is For Research Use Only.

Properties

CAS No.

138414-91-2

Molecular Formula

C9H7NO

Synonyms

vHNF1 protein

Origin of Product

United States

Molecular Biology of Vhnf1 Protein

Gene Encoding vHNF1 Protein (HNF1B)

The this compound is encoded by the HNF1B gene. medlineplus.govmdpi.comnih.gov

Genomic Locus and Transcriptional Unit Organization

The human HNF1B gene is located on chromosome 17 at locus 17q12. mdpi.comnih.govresearchgate.netoncokb.orggenecards.orgensembl.org According to the GRCh38/hg38 assembly, the gene spans approximately 58,629 bases. genecards.org It is oriented on the minus strand of chromosome 17. genecards.orgensembl.org The gene includes multiple exons, and multiple transcript variants have been identified. nih.govgenecards.org

Transcriptional Regulation of vHNF1 Gene Expression

The expression of the HNF1B gene is tightly regulated by a complex interplay of cis-regulatory elements, transcription factors, and signaling pathways.

Analysis of the vHNF1 promoter region has identified several sites of DNA-protein interaction within the first 260 base pairs upstream of the transcription start site. psu.edunih.gov Among these, a distal DR-1 motif and a proximal octamer motif are particularly important for promoter activity. psu.edunih.gov The DR-1 motif serves as a binding site for several members of the steroid hormone receptor superfamily. psu.edunih.gov

The orphan nuclear receptors COUP-TFI (also known as Ear3 or NR2F1) and COUP-TFII (also known as Arp1 or NR2F2) act as positive regulators, transactivating the vHNF1 promoter. psu.edunih.govnih.gov While the DR-1 motif can interact with various factors including HNF4, the vHNF1 promoter's activity is largely unaffected by HNF4. psu.edunih.gov Interestingly, the proximal octamer site, rather than the DR-1 motif, is required for the transactivation by COUP-TFI and COUP-TFII. psu.edunih.gov Evidence suggests that COUP-TFI and COUP-TFII may activate the vHNF1 promoter through an indirect mechanism involving interaction with octamer-binding proteins, as COUP-TFI/Ear3 does not bind directly to the proximal octamer site. psu.edunih.gov

Several signaling pathways influence HNF1B gene expression:

Retinoic Acid: Retinoic acid (RA) is a known inducer of vHNF1 expression. psu.edunih.gov It is essential for pancreas specification in various vertebrates, and Hnf1b has been identified as a direct target gene of RA signaling in this developmental context. nih.govbiorxiv.orgxenbase.org RA exerts its effects through the binding of intracellular Retinoic Acid Receptors (RAR) which form heterodimers with Retinoid X Receptors (RXR), and these heterodimers regulate gene expression by binding to Retinoic Acid Response Elements (RAREs) in promoters or enhancers. biorxiv.org Retinoic acid signaling has also been shown to directly regulate Hnf1b expression in the developing neural tube via a conserved enhancer element, although this specific enhancer is not active in the developing mouse kidney. biorxiv.org

BMP: Bone Morphogenetic Protein (BMP) signaling pathways are involved in the specification of embryonic pancreas and liver progenitors and in nephron patterning, processes in which HNF1B plays a significant role. researchgate.netnih.gov BMP signaling converges on early genes involved in pancreas and liver induction. nih.gov HNF1B itself directs the expression of target genes as part of the regulatory circuit controlling nephron patterning, which involves integrated WNT, BMP, and FGF signaling. researchgate.net

FGF: Fibroblast Growth Factor (FGF) signaling pathways are also relevant to developmental processes where HNF1B is crucial, such as pancreas development and nephron patterning. researchgate.netnih.govbiologists.comoncotarget.comresearchgate.net HNF1B may modulate FGF signaling, for example, by regulating the expression of Fgfr4. nih.govbiologists.com Studies have shown that FGF2 can inhibit early pancreatic lineage specification during the differentiation of human embryonic stem cells, and changes in HNF1B gene expression have been observed in response to different concentrations of FGF2. researchgate.net

Alternative Splicing of vHNF1 Transcripts and Isoforms

The HNF1B gene undergoes alternative splicing, leading to the production of multiple transcript variants and protein isoforms. nih.govgenecards.org Two well-characterized isoforms are vHNF1-A and vHNF1-B, which are generated from a common pre-mRNA through alternative splicing. nih.govresearchgate.net These isoforms share homologous DNA-binding domains but can differ in their transactivation domains. nih.govresearchgate.net

Research indicates that vHNF1-A is a more potent transactivator compared to vHNF1-B when tested in transient transfection assays using different promoters. nih.gov This difference in transactivation potential is associated with vHNF1-A exhibiting a higher affinity for DNA binding. nih.gov A region located immediately upstream of the homeodomain is suggested to modulate both protein/DNA interaction and transactivation activity. nih.gov Both vHNF1-A and vHNF1-B transcripts are present at a consistent ratio in tissues where vHNF1 expression is detected. nih.gov

In addition to vHNF1-A and vHNF1-B, a vHNF1-C isoform has also been described. researchgate.net While isoforms A and B are associated with transcriptional activation, the vHNF1-C isoform is linked to transcriptional repression. researchgate.net The generation of these different isoforms through alternative RNA processing, including the differential use of polyadenylation sites and alternative splicing, results in proteins with distinct properties and potential functional roles. researchgate.net These isoforms can have specific differences in their C-terminal regions. researchgate.net

The functional consequences of these alternative splicing events modify the transactivation potential of the this compound. nih.govresearchgate.net

vHNF1 Isoforms and Properties

IsoformGeneration MechanismTranscriptional ActivityDNA Binding AffinityNotes
vHNF1-AAlternative SplicingStronger TransactivatorHigher AffinityRegion upstream of homeodomain affects activity. nih.gov
vHNF1-BAlternative SplicingTransactivatorLower AffinityFound at constant ratio with vHNF1-A. nih.gov
vHNF1-CAlternative RNA ProcessingTranscriptional RepressorNot specifiedDiffers in C-terminal region. researchgate.net
Other isoformsAlternative Splicing, PolyadenylationVariedVariedProperties depend on specific variant. researchgate.net

Protein Structure and Domains of this compound

vHNF1 exhibits a modular structure comprising several functional domains essential for its activity as a transcription factor. These domains facilitate protein-protein interactions, DNA binding, and transcriptional regulation. genecards.orgresearchgate.netnih.govnih.gov

Dimerization Domain

The dimerization domain (DD) is located at the N-terminus of the this compound, typically encompassing residues 1-32 or 1-33. uni-freiburg.degenecards.orgresearchgate.netnih.govnih.govguidetopharmacology.orglipidmaps.orgnih.govcloudna.cnncpsb.org.cnidrblab.netuniprot.org This domain is critical for the formation of protein dimers. vHNF1 can form homodimers with itself or heterodimers with the closely related protein HNF1A (HNF1). fishersci.caresearchgate.netgenecards.orgfishersci.nluni-freiburg.degenecards.orgnih.govguidetopharmacology.orglipidmaps.orgnih.govcloudna.cnncpsb.org.cnidrblab.netharvard.eduidrblab.net The dimerization domain contains a helix-turn-helix motif and folds into an intertwined four-helix bundle. guidetopharmacology.orglipidmaps.orgidrblab.netuniprot.org Dimerization is a prerequisite for vHNF1's ability to bind DNA effectively. idrblab.net The dimerization process is stabilized by interaction with the transcriptional coactivator DCoH (PCBD1), which can form a heterotetramer with the HNF1 dimer. genecards.orgidrblab.netdisprot.orgwikipedia.org

DNA-Binding Domain (e.g., POU-like domain, homeodomain)

The DNA-binding domain (DBD) of vHNF1 is located in the central region of the protein. uni-freiburg.degenecards.orgresearchgate.netnih.govnih.govguidetopharmacology.orglipidmaps.orgnih.govncpsb.org.cnuniprot.orglovd.nl This domain is characterized by a bipartite structure consisting of an atypical POU-specific (POUS) domain and a divergent or "extra-large" POU homeodomain (POUH). genecards.orgresearchgate.netnih.govguidetopharmacology.orglipidmaps.orgnih.govncpsb.org.cnuniprot.orglovd.nlneobioscience.com These two subdomains work in concert to recognize and bind to specific DNA sequences in the promoter regions of target genes, such as the inverted palindrome 5'-GTTAATNATTAAC-3'. harvard.edugenecards.orgidrblab.cn The homeodomain is considered atypical due to the presence of an extended loop between its second and third helices, which is thought to contribute to the stability of the DNA-bound complex. fishersci.nllipidmaps.org The POUS domain, also described as atypical, plays a role in dictating DNA binding specificity by influencing the orientation of the homeodomains within the dimer. researchgate.netneobioscience.com Structural studies have shown that the POUS and POUH domains form a stable interface upon DNA binding, enhancing the affinity and stability of the protein-DNA complex. genecards.org Research findings indicate that variations within the DNA-binding domain can lead to reduced DNA-binding affinity and impaired transcriptional activity. lovd.nl

Transactivation Domain

The transactivation domain (TAD) is situated at the C-terminus of the this compound. uni-freiburg.deresearchgate.netnih.govnih.govguidetopharmacology.orglipidmaps.orgnih.govncpsb.org.cnuniprot.org This domain is responsible for activating the transcription of target genes, likely through interactions with components of the transcriptional machinery and other coactivators or repressors. genecards.orgguidetopharmacology.orglipidmaps.org Compared to the dimerization and DNA-binding domains, the transactivation domain of HNF1A, and by extension vHNF1, has historically been less characterized. researchgate.netnih.govguidetopharmacology.orguniprot.org However, studies have identified specific regions within the TAD that contribute to transcriptional activation. nih.govguidetopharmacology.org Interestingly, despite differences in sequence conservation in their TADs compared to HNF1A, vHNF1 has been shown to possess similar transactivation potential in experimental assays. fishersci.cagenecards.org Alternative splicing of the HNF1B gene can result in different vHNF1 isoforms that vary in the length and composition of their TADs, leading to differences in their transcriptional activation capacities. nih.govnih.govnih.govidrblab.net Some alternatively spliced isoforms have even been observed to act as transdominant repressors of transcription. idrblab.net

Other Structural Motifs and Loops

Here is a summary of the key structural domains of vHNF1:

DomainLocationApproximate Residue Range (Human)Key FeaturesFunction
Dimerization DomainN-terminus1-32/33Helix-turn-helix motif, intertwined four-helix bundleMediates homo- and heterodimerization
DNA-Binding DomainCentral83-279 (variable ranges cited)Bipartite: Atypical POUS and POUH domains, extended homeodomain loopBinds to specific DNA sequences (e.g., GTTAATNATTAAC)
Transactivation DomainC-terminus280-631 (variable ranges cited)Contains regions promoting transcriptional activity, potentially IDRsActivates gene transcription
Linker RegionBetween DD and DBD33-97FlexibleConnects dimerization and DNA-binding domains
Linker within DBDBetween POUS and POUH182-200Structurally disordered, contains NLSLinks POU subdomains, nuclear import

Note: Residue ranges are approximate and can vary slightly depending on the specific isoform and study.

Post-Translational Modifications of this compound

Like many transcription factors, the activity and function of this compound are subject to regulation through post-translational modifications (PTMs). idrblab.cn These modifications can influence various aspects of protein behavior, including conformation, stability, localization, and interaction with other molecules, ultimately impacting its transcriptional regulatory capacity.

Types of Modifications (e.g., phosphorylation)

Phosphorylation is a significant type of post-translational modification that affects both HNF1A and vHNF1 (HNF1B). Research has shown that inhibiting protein phosphatases 1/2A leads to increased phosphorylation of HNF1A and HNF1B isoforms. This enhanced phosphorylation is associated with a decrease in their DNA-binding capacity. Specifically, the phosphorylation state of vHNF1 isoforms directly influences their ability to bind DNA.

Another identified post-translational modification affecting HNF1A, which suggests potential relevance for vHNF1 due to their structural and functional similarities, is SUMOylation. SUMOylation, the conjugation of Small Ubiquitin-like Modifier (SUMO) proteins, has been identified as a novel regulatory mechanism for HNF1A, impacting its activity and stability.

Ubiquitination, the attachment of Ubiquitin proteins, has also been observed for HNF1A, leading to its proteasomal degradation. idrblab.cn While directly demonstrated for HNF1A, similar regulatory mechanisms involving ubiquitination may also apply to vHNF1.

While glycosylation is mentioned in the context of HNF1A's role as a regulator of plasma protein glycosylation, it is not explicitly described as a direct post-translational modification of the HNF1A or this compound itself in the provided search results.

Here is a table summarizing the reported post-translational modifications of HNF1 proteins, including those specifically noted for vHNF1 or its close homolog HNF1A:

ModificationObserved OnEffect on Protein Function/Properties
PhosphorylationvHNF1 (HNF1B), HNF1ADecreased DNA-binding capacity, affects DNA-binding capacity directly (vHNF1)
SUMOylationHNF1AAffects activity and stability (potential for vHNF1)
UbiquitinationHNF1ALeads to proteasomal degradation (potential for vHNF1)

Impact of Modifications on this compound Activity and Stability

Post-translational modifications (PTMs) are critical regulators of protein function, influencing aspects such as activity, localization, and stability. thermofisher.commdpi.commdpi.com For transcription factors like HNF1B, PTMs can affect their intracellular localization, DNA affinity, stability, and transcriptional activity. mdpi.com

Research indicates that acetylation, a conserved protein PTM, can play a role in regulating protein stability and function, including that of transcription factors. mdpi.comresearchgate.net Studies have shown that acetylation can drive HNF1B stability. researchgate.net While the precise mechanisms by which various modifications impact HNF1B activity and stability are areas of ongoing research, evidence suggests that alterations in protein stability can affect its transcriptional activation capacity. For example, a study investigating an HNF1B mutant (R295C) found slightly reduced protein stability over time, which was suggested to potentially alter transcriptional activation. nih.gov

Intracellular Localization and Dynamics of this compound

The intracellular localization and dynamics of vHNF1 (HNF1B) protein are key to its function as a transcription factor, which primarily operates within the nucleus.

Subcellular Distribution (e.g., Nucleus, Chromatin, Cytosol)

HNF1B protein is predominantly localized to the nucleus. proteinatlas.orggenecards.orguniprot.orgwikipedia.orgnih.gov Within the nucleus, it is found in the nucleoplasm and is associated with chromatin, reflecting its role in regulating gene expression through DNA binding. uniprot.orgoup.comnih.gov HNF1B is expressed in the epithelial cells of various organs, including the kidneys, pancreas, liver, gastrointestinal tract, and genital tract. proteinatlas.orgmedlineplus.govresearchgate.netnih.govpnas.org While primarily nuclear, HNF1B has also been detected in the cytosol and vesicles. proteinatlas.orggenecards.orguniprot.orgnih.gov

Mechanisms Regulating this compound Trafficking

The movement of HNF1B protein within the cell, particularly its import into the nucleus, is a regulated process. HNF1B contains a nuclear localization signal (NLS) within its DNA-binding domain. researchgate.net This NLS is responsible for directing the nuclear import of the protein. researchgate.net Nuclear import of proteins with classical NLSs often involves a heterodimeric transport carrier complex composed of importin α and importin β, which recognize the NLS sequence in the cytoplasm. researchgate.net The interaction between the HNF1B NLS peptide and Importin-α has been identified through biophysical techniques. researchgate.net Beyond nuclear import, nuclear export signals can also contribute to regulating the subcellular distribution of proteins. tdl.org Protein trafficking, in general, can be mediated by specific or non-specific mechanisms. tdl.orgbioscientifica.com

Identifiers for HNF1B Protein

Identifier TypeIdentifierSource
Official SymbolHNF1BHGNC, NCBI
UniProt AccessionP35680UniProt
NCBI Gene ID6928NCBI
Alternative NamevHNF1Literature
Alternative NameTCF2Literature
Alternative NameHepatocyte nuclear factor 1-betaLiterature

Molecular Mechanisms of Vhnf1 Protein Action

DNA-Binding Specificity and Kinetics of vHNF1 Protein

vHNF1 exerts its regulatory function by binding to specific DNA sequences within the promoter or enhancer regions of target genes. This interaction is a key determinant of which genes are regulated by vHNF1.

Identification of Consensus DNA-Binding Sequences

vHNF1 recognizes and binds to DNA sequences that are similar to those recognized by HNF1α. psu.eduresearchgate.net The consensus DNA-binding sequence for HNF1 family members, including vHNF1, is often described as a pseudopalindromic sequence. embopress.org A commonly cited consensus sequence is 5'-GTTAATNATTAAC-3', where 'N' can be any nucleotide. nih.govuniprot.orggenecards.org Studies using techniques like DNase I footprinting and gel mobility shift assays have been instrumental in identifying these binding sites in the regulatory regions of target genes, such as the albumin promoter. psu.edubiologists.comembopress.orgbiologists.com

Data Table: Identified vHNF1 Binding Sites in Select Genes

Gene TargetIdentified Binding Site SequenceLocation Relative to Transcription Start SiteMethod of IdentificationSource
Albumin proximal promoterg/aGTTAATNATTAACc/aEssential element in promoter proximal sequencesGel mobility shift assays, Footprinting embopress.orgbiologists.com
α-Folate Receptor (αFR) P1 promoterSequence at +27 to +33Within the 5′-untranslated exon 1Gel shift assays, Competition experiments, Supershift assays aacrjournals.org
Hnf6 intronic enhancerFunctional binding sites for HNF1 familyIntronic enhancerProtein-DNA interaction techniques nih.gov
Wnt9bIdentified binding sitesNon-coding sequencesChIP analyses, Gel mobility assays biologists.com
Pax2Identified binding sitesPromoterChIP analyses, Gel mobility assays biologists.com
Lim1Identified binding sitesNon-coding sequencesChIP analyses, Gel mobility assays biologists.com

Mechanisms of DNA-vHNF1 Protein Recognition and Binding

The DNA-binding domain of vHNF1, like that of HNF1α, contains an atypical POU-homeodomain. wikipedia.orgnih.gov This domain is responsible for sequence-specific DNA recognition. The binding of vHNF1 to DNA involves specific interactions between amino acid residues in the homeodomain and the nucleotides in the consensus binding sequence. The atypical nature of the HNF1 homeodomain, including a 21-amino acid insertion not found in other homeodomains, contributes to its unique DNA binding characteristics. nih.gov vHNF1 binds to its target DNA sequences as a dimer. nih.gov

Oligomerization and Complex Formation of this compound

vHNF1 functions as a transcription factor not only through direct DNA binding but also through the formation of protein complexes. Oligomerization, both homo- and hetero-oligomerization, is essential for the DNA-binding activity and transcriptional regulatory function of vHNF1. nih.govembopress.orgnih.govuniprot.orggenecards.orgwikipedia.orgnih.govnih.govnih.govuniprot.orgwikipedia.org

Homo-oligomerization of this compound

vHNF1 is known to form homodimers. nih.govcollectionscanada.ca This homo-oligomerization is mediated by a dimerization domain located at the N-terminus of the protein. wikipedia.orgnih.gov The formation of stable homodimers is crucial for vHNF1 to effectively bind to its pseudopalindromic DNA recognition sequence. Studies using techniques such as gel retardation assays have demonstrated the formation of vHNF1 homodimers that bind to HNF1 binding sites. embopress.orgbiologists.com

Hetero-oligomerization of this compound with HNF1α

A significant aspect of vHNF1 function is its ability to form heterodimers with HNF1α. nih.govuniprot.orgnih.govnih.govuniprot.orggenecards.orgnih.govnih.govuniprot.orgwikipedia.orgcellsignal.comneobioscience.com Both vHNF1 and HNF1α possess conserved dimerization domains that facilitate this interaction. embopress.orgwikipedia.org The formation of vHNF1/HNF1α heterodimers has been demonstrated in vitro and in nuclear extracts from tissues where both proteins are co-expressed, such as the kidney and liver. nih.govembopress.org The ability to form both homo- and heterodimers adds another layer of complexity to the regulatory potential of vHNF1, allowing for varied transcriptional responses depending on the relative abundance of vHNF1 and HNF1α. nih.govembopress.org

Data Table: Oligomerization of vHNF1

Oligomerization TypeInteracting Partner(s)Domain Involved in InteractionFunctional Consequence(s)Source
Homo-oligomerizationvHNF1Dimerization domain (N-terminus)Essential for DNA binding nih.govwikipedia.orgnih.govcollectionscanada.ca
Hetero-oligomerizationHNF1αDimerization domainModulates transcriptional regulation, DNA binding nih.govuniprot.orgnih.govembopress.orgnih.govuniprot.orggenecards.orgwikipedia.orgnih.govnih.govnih.govuniprot.orgwikipedia.orgcellsignal.comneobioscience.com

Formation of Multi-protein Transcriptional Complexes

Beyond dimerization, vHNF1 participates in the formation of larger multi-protein transcriptional complexes. nih.govnih.gov These complexes involve interactions with other transcription factors, co-regulators (such as co-activators and co-repressors), and components of the basal transcription machinery. The specific composition of these complexes can influence the magnitude and nature of the transcriptional response. For instance, studies have shown that vHNF1 can interact with other nuclear factors to establish context-dependent epigenetic and transcription programs. nih.gov The interaction with cofactors, such as HMGB1 in the case of HNF1α, can enhance HNF1α-mediated transactivation, suggesting similar complex formation may occur with vHNF1. nih.gov The formation of these multi-protein complexes allows for fine-tuning of gene expression in response to various cellular signals and developmental cues.

Interactions with Co-factors and Other Regulatory Proteins

vHNF1 regulates gene expression by forming DNA-binding transcriptional complexes through interactions with various co-factors and other molecules. mdpi.comresearchgate.netnih.gov These interactions can modulate its transcriptional activity. Key molecules that interact with vHNF1 include PCBD1, PCBD2, CBP, P/CAF, Zyxin, NCoR, and Hdac1. mdpi.comnih.gov

PCBD1 (Pterin-4a-carbinolamine dehydratase 1) interacts with vHNF1 in organs such as the kidney, pancreas, and liver during embryogenesis. mdpi.comnih.gov This interaction is important for the regulation of certain genes, such as FXYD2. mdpi.com PCBD2, mainly expressed in the kidney, lung, spleen, and adipose tissue, also interacts with vHNF1 and regulates a different set of genes compared to PCBD1, including KCNJ16. mdpi.com

Coactivators like CBP (CREB-binding protein) and P/CAF (p300/CBP-associated factor) interact with the functional domains of vHNF1 and are important for its transcriptional activity. oup.com The transcriptional potential of vHNF1 can depend on the synergistic action of CBP and PCAF. oup.com Mutations in HNF1B can lead to impaired coactivator recruitment, affecting transactivation function. oup.com

Zyxin can interact with the coactivator CBP, enhancing vHNF1's transcriptional activity. mdpi.com Conversely, corepressors such as Nuclear Receptor Corepressor (NCoR) and histone deacetylase 1 (Hdac1) can negatively regulate HNF1A, and potentially HNF1B due to their homology. mdpi.comoup.com

While PBX-MEIS complexes are known to interact with other homeodomain proteins like HOXB1B which functions upstream of HNF1B in certain developmental contexts, the provided information does not explicitly detail direct interactions between vHNF1 and PBX-MEIS complexes. nih.govhiramweb.org

Transcriptional Regulation by this compound

vHNF1 functions as a transcription factor by binding to specific DNA sequences in the regulatory regions of target genes, thereby influencing their expression levels. mdpi.comwikipedia.orgresearchgate.netnih.govnih.gov Its role can be activating or repressing, depending on the target gene and the cellular context. wikipedia.orguzh.ch

Mechanisms of Transcriptional Activation

vHNF1 is known to activate the transcription of numerous genes. nih.govembopress.org Its ability to transactivate promoters has been demonstrated for genes like albumin and the γa-subunit of the Na+/K+-ATPase (FXYD2). nih.govnih.gov The C-terminal transactivation domain of vHNF1 is essential for its function in inducing gene expression, as it is involved in binding essential cofactors. mdpi.comresearchgate.net Studies have shown that mutations affecting this domain can reduce or abolish transactivation capacity. oup.com The interaction with coactivators like CBP and P/CAF is crucial for the transcriptional activation potential of vHNF1. oup.com

Mechanisms of Transcriptional Repression

In addition to activation, vHNF1 can also act as a transcriptional repressor for certain genes. uzh.ch A notable example is its role in the repression of Hoxb1a expression, particularly in the developing hindbrain. nih.govbiologists.comnih.govbiologists.com vHNF1 is required to repress Hoxb1a posterior to the rhombomere 4-5 boundary, contributing to the establishment of proper hindbrain segmentation and the prevention of acquiring rhombomere 4-specific neuronal fates in posterior regions. biologists.comnih.govbiologists.com This repressive function appears to be largely independent of other factors like Valentino in some contexts. biologists.comnih.gov

Regulation of Specific Gene Networks

vHNF1 plays a central role in regulating the expression of genes involved in various developmental and physiological processes. It is a key regulator within complex transcriptional networks.

In the developing kidney, vHNF1 activates the transcription of HNF4A in specific regions, which is important for proximal tubule development. mdpi.com In Hnf1b-altered models, Hnf4a is downregulated. mdpi.com

vHNF1 is also positioned upstream of HNF6 (ONECUT1) in a regulatory cascade important for the generation of pancreatic precursor cells. diabetesjournals.orgnih.gov vHNF1 is critical for HNF6 expression in the embryonic endoderm, acting before the expression of Pdx1. nih.gov This sequential activation of vHNF1, HNF6, and Pdx1 controls pancreatic precursor development. nih.gov

vHNF1 regulates genes involved in liver function, including transthyretin and albumin. nih.govbiologists.combiologists.com It is crucial for hepatic specification of the ventral endoderm and the induction of hepatic-specification genes. biologists.com

In the kidney, vHNF1 regulates genes involved in electrolyte transport and ciliary function, such as FXYD2 (specifically the γa-subunit), PKHD1, PDE4C, UMOD, and KIF12. nih.govnih.gov

Tissue-Specific and Stage-Specific Target Gene Regulation

The regulatory activity of vHNF1 is highly dependent on the tissue and developmental stage. nih.govresearchgate.net This is reflected in the differential expression and regulation of its target genes across various organs and at different time points during development. nih.govresearchgate.net

In kidney development, vHNF1 plays recurring roles at various stages, regulating branching morphogenesis, collecting duct differentiation, and tubular epithelial organization. biologists.comresearchgate.net Transcriptomic analyses in model organisms have revealed differences in the genetic regulation by vHNF1 between prenatal and postnatal stages. mdpi.comnih.gov

The tissue- and time-specific gene regulation by vHNF1 can be attributed, in part, to the differential binding and expression of its co-factors in different cellular environments and developmental windows. researchgate.net For instance, while vHNF1 is expressed in the developing liver, kidney, intestine, pancreas, and genitourinary system, the specific set of target genes it regulates varies in each tissue. mdpi.comnih.govuzh.chresearchgate.net

Physiological and Developmental Roles of Vhnf1 Protein

Role in Early Embryonic Development

The initial stages of embryogenesis are marked by a series of precisely coordinated events involving cell differentiation and tissue organization. vHNF1 emerges as a key regulator during this period, with its influence being fundamental for the proper formation of early embryonic structures.

Visceral Endoderm Differentiation and Function

The visceral endoderm is an extraembryonic tissue that is indispensable for the development and survival of the embryo proper. nih.gov vHNF1 is expressed in the visceral endoderm at the onset of gastrulation and is essential for its proper differentiation and function. biologists.comresearchgate.net Studies involving the inactivation of the murine vHNF1 gene have demonstrated that its absence leads to embryonic lethality around day 7.5 of development. researchgate.netnih.gov These embryos exhibit a disorganized visceral endoderm and are significantly smaller in size. biologists.comnih.gov

Research has established that vHNF1 is a part of a genetic network that governs the expression of Hepatocyte Nuclear Factor 4 (HNF4) and other downstream endodermal genes. biologists.comnih.govbiologists.com This regulatory cascade is crucial for the establishment of a functional visceral endoderm. nih.gov In vitro studies using embryonic stem (ES) cells have corroborated these findings, showing that vHNF1-deficient ES cells fail to properly differentiate into visceral endoderm. researchgate.netresearchgate.net

Experimental Model Key Findings Reference
Murine gene inactivation (knock-out mice)Homozygous mutation leads to embryonic lethality by day 7.5. researchgate.netnih.gov
vHNF1(-/-) embryos display a disorganized visceral endoderm. biologists.comnih.gov
Embryonic Stem (ES) cell differentiationvHNF1 expression is essential for visceral endoderm differentiation in vitro. researchgate.netnih.gov
vHNF1-deficient ES cells show altered differentiation into visceral endoderm. researchgate.netresearchgate.net

Primitive Ectoderm Development

The proper development of the primitive ectoderm, which gives rise to all the tissues of the fetus, is dependent on the correct functioning of the visceral endoderm. biologists.com The visceral endoderm provides essential signals for the growth and differentiation of the primitive ectoderm. biologists.com Consequently, the defects in visceral endoderm formation caused by the absence of vHNF1 have a secondary impact on the development of the primitive ectoderm. biologists.com Research indicates that the peri-implantation defect in vHNF1-deficient embryos is non-cell autonomous, meaning the failure of the embryo to develop is due to the malfunctioning visceral endoderm rather than a problem within the primitive ectoderm cells themselves. biologists.com

Overall Embryonic Morphogenesis

Morphogenesis, the process by which an organism takes its shape, is critically dependent on the early developmental events regulated by proteins like vHNF1. The severe disorganization of the visceral endoderm and the subsequent impact on the primitive ectoderm in vHNF1-deficient embryos lead to a complete failure of normal embryonic morphogenesis. researchgate.netnih.gov Furthermore, there is evidence to suggest a more direct, cell-autonomous role for vHNF1 in the morphogenesis of certain structures. For instance, chimeric embryo studies suggest that vHNF1 expression is required within the gut for its proper morphogenesis. nih.govbiologists.com

Contribution to Organogenesis

Following the early stages of embryonic patterning, vHNF1 continues to play a pivotal role in the development of specific organs, particularly the pancreas and the liver. nih.gov

Pancreas Development and Endocrine Beta Cell Development

The pancreas is a complex organ with both exocrine and endocrine functions. biologists.com The endocrine component is organized into the islets of Langerhans, which contain different cell types, including the insulin-producing beta cells. khanacademy.org vHNF1 is expressed in the developing pancreas and is implicated in its proper formation. nih.govbiologists.com Mutations in the gene encoding vHNF1 in humans are associated with a syndrome that can include pancreatic abnormalities. While the precise molecular mechanisms are still under investigation, it is clear that vHNF1 is part of the transcriptional network that governs pancreatic organogenesis. The development of pancreatic beta cells is a multi-step process involving the specification of pancreatic progenitors and their subsequent differentiation into various endocrine cell types. nih.govnih.gov

Liver Development and Hepatic Specification

The liver originates from the ventral foregut endoderm, and its development is a classic example of inductive interactions between different embryonic tissues. biologists.com vHNF1 is crucially involved in the very first steps of liver induction. biologists.comnih.gov It is required for the ventral endoderm to acquire competence to respond to inductive signals, such as Fibroblast Growth Factors (FGFs), emanating from the adjacent cardiac mesoderm. biologists.comnih.gov

In the absence of vHNF1, the ventral hepatic endoderm fails to thicken, and the expression of key hepatic genes like albumin and transthyretin is not initiated. biologists.comnih.gov This indicates a failure in hepatic specification. nih.gov Studies in both mouse and zebrafish models have highlighted the conserved and critical role of vHNF1 in this process. biologists.comnih.gov vHNF1 is part of a complex regulatory network that includes other transcription factors like FOXA proteins, and together they orchestrate the commitment of endodermal cells to a hepatic fate. researchgate.net

Developmental Stage Role of vHNF1 Key Interacting Factors/Signals Consequence of vHNF1 Absence
Hepatic CompetenceConfers responsiveness of ventral endoderm to inductive signals.FGFs, BMP2/4Loss of responsiveness to inductive signals.
Hepatic SpecificationInduces the expression of early hepatic markers.FOXA1/2/3, GATA4/6Failure to express hepatic-specification genes (e.g., albumin, transthyretin).
Hepatic Bud FormationRequired for the thickening of the hepatic endoderm.HNF4α, HNF6, HNF1αDefective hepatic bud formation.

Kidney Development and Nephrogenesis

The variant Hepatocyte Nuclear Factor 1 (vHNF1) protein, also known as HNF1β, is a critical transcription factor in the intricate process of kidney development and nephrogenesis. researchgate.net Its expression is observed in the Wolffian duct, ureteric bud, and all epithelial cells of the nephron, where it orchestrates a complex genetic program essential for proper renal morphogenesis. researchgate.netresearchgate.net

During early kidney development, vHNF1 is indispensable for the timely outgrowth of the ureteric bud (UB) and its subsequent branching morphogenesis, which forms the collecting duct system. nih.gov It also plays a crucial role in the mesenchymal-to-epithelial transition (MET), a fundamental process where metanephric mesenchymal cells are induced to form the epithelial structures of the nephron. researchgate.net Inactivation of the gene encoding vHNF1 in mouse models leads to rudimentary kidneys characterized by abnormal UB branching and a failure of MET. researchgate.net

At the molecular level, vHNF1 directly regulates the expression of several key genes involved in nephrogenesis. researchgate.net Chromatin immunoprecipitation (ChIP) analyses have confirmed that vHNF1 binds to the regulatory sequences of genes such as Wnt9b, Pax2, and Lhx1 (also known as Lim1). researchgate.netresearchgate.net The regulation of Wnt9b by vHNF1 is particularly critical for initiating the MET process. researchgate.netnih.gov In the absence of vHNF1, the expression of these target genes is significantly reduced, leading to severe developmental defects. researchgate.net Furthermore, vHNF1 is involved in the proper patterning and differentiation of nephron segments, including the formation of Henle's loops and proximal tubules. researchgate.net Its inactivation in the metanephric mesenchyme results in malformed nephron precursors. researchgate.net

Mutations in the gene encoding vHNF1 in humans are a common cause of congenital anomalies of the kidney and urinary tract (CAKUT), highlighting its essential role in human renal development. researchgate.net These mutations often lead to conditions such as renal hypodysplasia and multicystic kidneys. semanticscholar.org

Table 1: Key Target Genes of vHNF1 in Kidney Development

Target GeneFunction in Kidney DevelopmentConsequence of Dysregulation
Wnt9bInduces mesenchymal-to-epithelial transition (MET) of nephron progenitors. researchgate.netnih.govFailure of MET, leading to an absence of nephron formation. researchgate.net
Pax2Essential for the initial specification of kidney tissue and ureteric bud outgrowth. researchgate.netnih.govImpaired ureteric bud branching and kidney hypoplasia. researchgate.netsemanticscholar.org
Lhx1 (Lim1)Required for the proper patterning and morphogenesis of the renal vesicles. researchgate.netDefective patterning of early nephron structures. researchgate.net
Dll1A Notch ligand involved in the specification of tubular segments. researchgate.netMalformation of nephron precursors, particularly Henle's loops and proximal tubules. researchgate.net

Gut Regionalization and Differentiation

The vHNF1 protein is a key regulator in the regional specification and differentiation of the embryonic gut endoderm. nih.gov Its expression is detected in the primitive gut and its derivatives, including the liver and pancreas. nih.govnih.gov The precise spatial and temporal expression of vHNF1 is crucial for establishing the distinct domains along the anterior-posterior axis of the gut tube. nih.gov

In zebrafish models, mutations in the vhnf1 gene lead to significant defects in the development of gut-associated organs. nih.gov These mutants exhibit underdevelopment of the liver and pancreas, which arises from early patterning defects in the gut endoderm. nih.gov vHNF1 is required for the proper expression of key patterning genes such as pdx1 (pancreatic and duodenal homeobox 1) and the repression of shh (sonic hedgehog) in specific regions of the gut endoderm. nih.gov The interplay between pdx1 and shh is critical for the correct specification of the pancreatic and duodenal domains, and vHNF1 appears to be a master regulator of this network. nih.gov

Furthermore, studies in mice have shown that vHNF1 is essential for visceral endoderm differentiation, a very early step in embryonic development that is crucial for the subsequent proper morphogenesis of the gut. researchgate.net The absence of vHNF1 leads to early embryonic lethality due to defects in the visceral endoderm. researchgate.net Chimeric embryo studies have suggested that vHNF1 function is required cell-autonomously within the gut for its proper morphogenesis. researchgate.net

Table 2: vHNF1's Role in Gut Patterning in Zebrafish

GeneRole in Gut DevelopmentEffect of vHNF1 Inactivation
pdx1Specifies pancreatic and duodenal fate. nih.govnih.govExpression is lost in the duodenal endoderm. nih.gov
shhInvolved in patterning the gut tube; its expression must be repressed in the pancreatic region to allow for proper development. nih.govExpression is not properly repressed in the duodenal endoderm. nih.gov

Hindbrain Patterning and Segmentation

The this compound plays a pivotal role in the early patterning and segmentation of the vertebrate hindbrain. nih.gov The hindbrain is transiently divided into distinct segments called rhombomeres, each with a unique molecular identity that dictates the development of specific neuronal populations. nih.gov vHNF1 is one of the earliest transcription factors expressed in the posterior hindbrain and is crucial for establishing the identity of specific rhombomeres. tdx.cat

In zebrafish and chick embryos, vHNF1 is essential for the specification of rhombomeres 5 and 6 (r5/r6). nih.govtdx.cat It acts by integrating signals from retinoic acid (RA) and fibroblast growth factors (FGFs) to regulate the expression of downstream patterning genes. nih.gov vHNF1 functions upstream of the bZIP transcription factor valentino (val; the zebrafish homolog of Kreisler or MafB), which is a key determinant of r5/r6 identity. nih.govnih.gov Loss of vHNF1 function leads to the absence of val expression and a failure to form the r5/r6 territory. nih.gov

Furthermore, vHNF1 is involved in a multi-step process to repress the identity of rhombomere 4 (r4) in the more posterior hindbrain. nih.gov It achieves this in part by repressing the expression of hoxb1a, a key specifier of r4 identity. nih.govnih.gov This repression is crucial for allowing the establishment of more posterior rhombomere fates. nih.gov Overexpression of vHNF1 can lead to an anterior expansion of the val expression domain, demonstrating its role in defining the anterior boundary of this territory. nih.gov vHNF1 also cooperates with FGF signaling to activate the expression of krox20 (also known as Egr2) in r5. nih.govbiologists.com

Table 3: Regulatory Network of vHNF1 in Hindbrain Patterning

Regulatory ActionTarget Gene/ProcessModel OrganismOutcome
Activationvalentino (val)/ Kreisler (MafB)Zebrafish, MouseSpecification of rhombomeres 5 and 6. nih.govnih.gov
Activation (with FGFs)krox20 (in r5)Zebrafish, MouseContributes to the specification of rhombomere 5 identity. nih.govbiologists.com
Repressionhoxb1a (posterior to r4)ZebrafishPrevents the posterior spread of r4 identity, allowing for the formation of more caudal segments. nih.govnih.gov

Development of Other Epithelial Tissues (e.g., lung, genital tract)

Beyond the kidney, gut, and hindbrain, vHNF1 is expressed in and contributes to the development of various other epithelial tissues. researchgate.netnih.gov Its expression is a common feature of polarized epithelia undergoing morphogenesis. nih.gov

In the developing lung , vHNF1 is expressed in the epithelial cells of the branching airways. nih.gov While its precise role in lung morphogenesis is less characterized than in other organs, its expression pattern suggests an involvement in the regulation of epithelial differentiation and tubular formation, processes that are fundamental to lung development. researchgate.net

The expression of vHNF1 is also prominent in the developing genital tract of both males and females. nih.gov In mice, vHNF1 transcripts and protein (detected via a lacZ reporter) are found in the epididymis, vas deferens, seminal vesicle, prostate, uterus, and oviduct. nih.gov This widespread expression in the epithelial linings of these reproductive organs points to a role in their embryonic development and differentiation. nih.gov Interestingly, in the testis, vHNF1 transcripts are restricted to germinal cells, and specific transcript variants appear after meiosis, suggesting a potential role in spermatogenesis. nih.gov

Table 4: Expression of vHNF1 in Other Developing Epithelial Tissues (Mouse Model)

TissueSpecific Location of Expression
LungEpithelial cells of branching airways. nih.gov
Male Genital TractEpididymis, vas deferens, seminal vesicle, prostate. nih.gov
Female Genital TractUterus, oviduct. nih.gov
TestisGerminal cells. nih.gov

Involvement in Cellular Processes within Model Systems

Cellular Differentiation Processes

The this compound is fundamentally involved in driving cellular differentiation programs in various developmental contexts. nih.gov Its role as a transcription factor allows it to activate or repress specific sets of genes that define the identity and function of specialized cell types. researchgate.net

A primary example of its role in differentiation is observed in the visceral endoderm. researchgate.net In mouse embryonic stem (ES) cells, the inactivation of the gene encoding vHNF1 impairs their differentiation into visceral endoderm in vitro. researchgate.net This demonstrates that vHNF1 is essential for the execution of this specific differentiation pathway. researchgate.net

In the context of the kidney, vHNF1 is required for the differentiation of nephron progenitors into the various epithelial cell types that constitute the nephron. researchgate.net Its regulation of genes like Wnt9b and Lhx1 is a direct mechanism by which it controls the differentiation cascade. researchgate.net Similarly, in the pancreas, vHNF1's regulation of pdx1 is crucial for the differentiation of pancreatic progenitor cells. nih.gov The protein's function often precedes that of other lineage-specific transcription factors, placing it high up in the regulatory hierarchy of cellular differentiation. nih.gov

Cell Proliferation and Apoptosis in Developmental Contexts

The proper development of organs requires a tightly controlled balance between cell proliferation, differentiation, and apoptosis (programmed cell death). nih.gov While vHNF1 is primarily known for its role in differentiation, it also influences cell proliferation and survival in specific developmental contexts.

In the developing pancreas of mice lacking Tcf2 (the gene encoding vHNF1), a significant decrease in cell proliferation is observed in the nascent pancreatic bud. nih.gov This reduction in proliferation contributes to the observed pancreas agenesis in these mutants. nih.gov In this specific model, the number of apoptotic cells in the remnant pancreatic bud was not significantly different from controls, suggesting that the primary defect is a failure of proliferation rather than an increase in cell death. nih.gov

Conversely, in the developing kidney, the absence of vHNF1 can lead to increased apoptosis. semanticscholar.org In compound heterozygous mice for Hnf1b and Pax2, increased apoptosis is observed, contributing to the severe kidney hypoplasia. semanticscholar.org Apoptosis is a normal and essential process during kidney development, serving to remodel tissues and eliminate superfluous cells. nih.gov However, dysregulation of apoptosis, as can occur downstream of vHNF1 loss-of-function, contributes to developmental abnormalities. semanticscholar.orgnih.gov The precise impact of vHNF1 on proliferation versus apoptosis can be context-dependent, varying between different organs and developmental stages.

Table 5: Effects of vHNF1 Loss on Cellular Processes in Development

OrganCellular Process AffectedObserved Phenotype in Mutant Models
PancreasCell ProliferationDecreased proliferation of pancreatic progenitor cells. nih.gov
KidneyApoptosisIncreased apoptosis in certain genetic contexts (e.g., compound heterozygosity with Pax2). semanticscholar.org

Pathophysiological Implications of Vhnf1 Protein Dysfunction Mechanistic Studies in Model Systems

Molecular Mechanisms of vHNF1 Protein Dysfunction Leading to Developmental Abnormalities in Animal Models

The early embryonic lethality observed in mice with a complete absence of vHNF1 underscores its fundamental role in the development of extraembryonic tissues. nih.gov The visceral endoderm, which is defective in these mutants, is crucial for nutrient supply and signaling to the developing embryo proper. Its failure leads to a collapse of embryonic development shortly after implantation. jax.org While global knockout models demonstrate this critical early function, they preclude the study of later developmental roles.

Studies using tetraploid aggregation to rescue the visceral endoderm defect have allowed Hnf1b-null embryos to develop further. While this technique overcomes the initial lethality, the resulting embryos still exhibit significant developmental issues, including severe growth retardation. nih.govbiologists.com This suggests that vHNF1 has roles beyond the extraembryonic tissues that are essential for normal embryonic growth. The precise molecular mechanisms linking vHNF1 dysfunction to growth retardation are complex and likely involve the misregulation of numerous downstream target genes involved in cellular proliferation, differentiation, and metabolism in various developing organs.

Model systems have been pivotal in demonstrating the cell-autonomous requirement for vHNF1 in the development of several endodermally derived organs.

In the liver , analysis of rescued vHnf1-deficient mouse embryos reveals a failure in the initial stages of liver specification. These embryos exhibit defective hepatic bud formation and abnormal gut regionalization. biologists.com The ventral endoderm in these mutants loses its competence to respond to inductive signals, such as Fibroblast Growth Factors (FGFs), from the adjacent cardiac mesoderm. Consequently, key hepatic specification genes like Albumin and Transthyretin are not induced. biologists.com This leads to severe liver hypoplasia, with a disorganized liver architecture and a massive increase in apoptosis (programmed cell death) of the few liver cells that do form. researchgate.net The embryos ultimately die around embryonic day 14.5-15.5, likely due to the inability of the hypoplastic liver to perform its essential hematopoietic functions. researchgate.net

The development of the pancreas is also critically dependent on vHNF1. Rescued Tcf2 (the gene encoding vHNF1) deficient mouse embryos display a complete lack of a pancreas, a condition known as pancreas agenesis. nih.govnih.gov At earlier stages, a rudimentary dorsal pancreatic bud forms but it fails to express Ptf1a, a key transcription factor for acquiring pancreatic fate, and no endocrine precursor cells are generated. nih.gov Furthermore, vHNF1 dysfunction perturbs the regional specification of the gut, leading to the ectopic expression of Sonic Hedgehog (Shh), a signaling molecule that normally inhibits pancreas development, in the pre-pancreatic endoderm. nih.gov In zebrafish, vhnf1 mutants also show an underdeveloped pancreas, which is linked to the misregulation of the pdx1-shh genetic network. nih.gov These findings establish vHNF1 as an essential regulator for the proper specification and morphogenesis of the pancreas.

The link between HNF1B mutations and renal cysts is a prominent feature in humans, and animal models have provided significant insight into the underlying mechanisms.

In zebrafish , insertional mutants for vhnf1 consistently develop pronephric cysts. nih.govnih.gov The pronephros is the embryonic kidney of the zebrafish, and these studies show that vHNF1 is required for the proper patterning of the pronephric primordia. Specifically, vHNF1 regulates the expression of other critical renal development genes, such as pax2 and wt1. nih.gov The formation of cysts in these models appears to be a primary defect in the pronephric tubules. nih.gov

In mouse models , the role of vHNF1 in kidney development is multifaceted. Conditional inactivation of Hnf1b in the developing kidney tubules leads to the formation of renal cysts. biologists.com A key molecular insight from these models is the discovery that vHNF1 directly regulates the transcription of several genes that are themselves implicated in cystic kidney diseases. oup.com These include Pkhd1, the gene mutated in autosomal recessive polycystic kidney disease (ARPKD), and Pkd2, mutated in autosomal dominant polycystic kidney disease (ADPKD). oup.com Transgenic mice expressing a dominant-negative form of vHNF1 develop renal cysts, and the cells lining these cysts show a lack of Pkhd1 transcripts. jci.org This demonstrates a direct mechanistic link between vHNF1 dysfunction and the misregulation of other cystic disease genes, leading to the characteristic renal phenotype. Furthermore, vHNF1 is crucial for ureteric bud branching and the initiation of nephrogenesis, in part by directly regulating Wnt9b expression. biologists.com

Model OrganismRenal PhenotypeKey Molecular MechanismDownstream Genes Affected
Zebrafish Pronephric cystsDefective patterning of pronephric primordiapax2, wt1
Mouse Renal cysts, hydronephrosisDownregulation of cystic disease genesPkhd1, Pkd2, Umod
Mouse Defective ureteric bud branchingMisregulation of Wnt signaling pathwayWnt9b
Mouse Delayed proximal tubule differentiationDeregulation of genes for ion transport and metabolismMultiple transporters and metabolic enzymes

Beyond its role in abdominal organs, vHNF1 is also a key regulator of patterning in the central nervous system, specifically the hindbrain. Studies in zebrafish have been particularly informative in this area. Mutant alleles of vhnf1 lead to a reduction in the size of the otic vesicles, which are precursors to the inner ear. nih.gov This defect is secondary to patterning errors in the adjacent hindbrain, which is responsible for inducing otic vesicle formation. nih.gov

Mechanistically, vHNF1 plays a crucial role in establishing the identity of specific segments of the hindbrain called rhombomeres. It is required for the proper expression of the transcription factor valentino (val) in rhombomeres 5 and 6. nih.gov vHNF1 acts downstream of global patterning signals like retinoic acid and integrates them with local FGF signals to precisely control the expression of val and other hindbrain patterning genes like krox20. biologists.com Overexpression of vhnf1 can induce an expansion of the val expression domain, further confirming its regulatory role. nih.gov This function appears to be highly conserved, as vHNF1 is expressed in a similar domain in the mouse hindbrain, although its specific function in mammalian hindbrain patterning is less clear due to the early lethality of null mutants. biologists.com

Model OrganismOrgan SystemObserved DefectMolecular Mechanism
Zebrafish HindbrainAbnormal rhombomere specification (r5/r6)Failure to activate valentino (val) and krox20 expression
Zebrafish Otic VesicleReduced sizeSecondary to hindbrain patterning defects

Role of this compound in Cellular Malignancy Models (e.g., in vitro cell lines, animal models - focusing on molecular mechanisms)

The role of vHNF1 in cancer is complex and appears to be highly context-dependent, with evidence suggesting both oncogenic and tumor-suppressive functions in different malignancies.

In ovarian cancer , particularly the clear-cell carcinoma subtype, vHNF1 is often overexpressed and is considered a molecular marker for this disease. aacrjournals.orgnih.gov In ovarian cancer cell lines, knockdown of vHNF1 using siRNA leads to a decrease in the expression of E-cadherin, a key protein for cell-cell adhesion, and a reduced proliferation rate. nih.gov This suggests that in this context, vHNF1 helps maintain an epithelial phenotype and promotes cell growth. nih.gov Mechanistically, vHNF1 has been shown to act as a negative regulator of HSulf-1, a tumor suppressor that inhibits growth factor signaling. nih.gov By repressing HSulf-1, high levels of vHNF1 may contribute to the malignant phenotype in ovarian clear-cell carcinoma.

Conversely, in renal cell carcinoma (RCC) , there is evidence to suggest a tumor suppressor role for vHNF1. While mutations in the HNF1B gene are not frequently found in sporadic RCC, biallelic inactivation (a germline mutation combined with a somatic deletion of the second copy) has been identified in some cases of chromophobe RCC. oup.comresearchgate.net In these tumors, the loss of vHNF1 function was associated with the silencing of its target gene PKHD1. researchgate.net This suggests that, in the context of renal collecting duct cells, the complete inactivation of vHNF1 can contribute to cellular proliferation and tumorigenesis, potentially through the same pathways that are involved in cyst formation. oup.com However, in other studies of RCC cell lines, vHNF1 was found to be expressed while the related transcription factor HNF1α was often lost, indicating a complex and potentially subtype-specific role. nih.gov

The dual role of vHNF1 highlights the importance of cellular context in determining the outcome of its activity. Its function as a key developmental regulator means that its dysregulation, whether through overexpression or loss of function, can disrupt cellular homeostasis and contribute to malignancy through distinct molecular mechanisms.

Research Methodologies and Experimental Approaches for Vhnf1 Protein Studies

Molecular Cloning and Gene Manipulation Techniques

Molecular cloning and gene manipulation are foundational techniques for studying vHNF1 proteins. These methods allow for the isolation, amplification, and modification of the DNA sequences encoding vHNF1. Cloning techniques are essential for obtaining sufficient quantities of vHNF1 DNA for further study, such as sequencing, mutagenesis, and expression in various systems plos.org, nih.gov. Gene manipulation, including techniques like site-directed mutagenesis, allows researchers to introduce specific changes into the vHNF1 gene to study the impact of these alterations on protein structure, function, and localization. Transient transfection is also used to introduce genetic material, such as siRNA sequences to knock down gene expression, into cells to study the effects on vHNF1 levels and activity plos.org. Targeted deletion of HNF1 binding sites in DNA sequences has been used to understand their role in promoter function nih.gov.

Gene Expression Analysis Techniques

Analyzing the expression levels of the gene encoding vHNF1 is crucial for understanding its regulation and its role in various biological processes and conditions. Both nucleic acid-based and protein-based methods are employed for this purpose.

Nucleic Acid-Based Methods

Nucleic acid-based methods focus on detecting and quantifying the messenger RNA (mRNA) produced from the vHNF1 gene. These techniques provide insights into transcriptional regulation.

RT-PCR and quantitative PCR (qPCR): Reverse transcription polymerase chain reaction (RT-PCR) and quantitative PCR (qPCR) are widely used to measure vHNF1 mRNA levels. RT-PCR is used for the detection of mRNA, while qPCR allows for the quantification of mRNA abundance Current time information in San Francisco, CA, US., plos.org, biologists.com, jax.org. These methods have been applied to examine HNF1A gene expression in various cell lines and tissue samples, showing, for instance, significantly lower levels in pancreatic tumors compared to normal adjacent tissues plos.org. RT-qPCR has also been used to validate direct targets of HNF1 identified by ChIP-seq and to measure the impact of HNF1 depletion on the expression of other genes in a transcriptional network nih.gov.

In Situ Hybridization: In situ hybridization is a technique used to detect the presence and localization of specific mRNA sequences within tissue sections or whole embryos frontiersin.org, nih.gov, biologists.com. This method has been used to examine the expression pattern of HNF1 mRNA during embryonic development, revealing its presence in specific tissues like hepatic primordia, visceral endoderm, liver, digestive tract epithelium, and kidney cortex biologists.com, nih.gov.

Northern Blot: Northern blot analysis is another method for studying gene expression by detecting specific RNA molecules separated by gel electrophoresis biologists.com. This technique has provided information about the distribution of HNF1 mRNA in subsets of adult organs biologists.com.

Protein-Based Methods

Protein-based methods focus on detecting and quantifying the vHNF1 protein itself. These techniques provide information about protein production and localization.

Western Blot: Western blot analysis is used to detect and quantify specific proteins in a sample separated by gel electrophoresis plos.org, nih.gov, nih.gov, thermofisher.com, novateinbio.com. This technique has been used to examine HNF1A protein expression in cell lines and tissues, demonstrating, for example, lower protein levels in pancreatic tumors plos.org. Western blot has also been used to assess the protein levels of transcription factors in cells where HNF1 has been depleted nih.gov. It has also shown differences in HNF-1 alpha protein expression levels in different histological differentiations of hepatocellular carcinoma nih.gov.

Immunohistochemistry: Immunohistochemistry (IHC) is a technique that uses antibodies to detect and visualize specific proteins within tissue sections plos.org, nih.gov, nih.gov, thermofisher.com, researchgate.net. IHC has been used to examine the expression and localization of HNF1A protein in pancreatic tissues, revealing its presence in normal endocrine and exocrine pancreas with reduced levels in tumorous tissue plos.org. It has also shown HNF1A expression in human fetal and adult ovaries researchgate.net.

Protein Characterization Techniques

Characterizing the this compound involves studying its physical properties, structure, and function, particularly its ability to bind DNA.

Recombinant Protein Production and Purification

Producing recombinant this compound in expression systems is essential for detailed biochemical and structural studies origene.com, ptglab.com, mybiosource.com, sinobiological.com, bosterbio.com. Recombinant protein production allows for the generation of purified this compound free from other cellular components. Various expression systems, including bacterial, yeast, baculovirus-insect, and mammalian cells, can be used sinobiological.com. Purification methods, often involving affinity chromatography based on tags added to the recombinant protein, are then employed to isolate the this compound origene.com, ptglab.com. Purified recombinant HNF1 protein has been used in binding competition analysis to measure binding affinity to DNA nih.gov.

DNA-Binding Assays

A key function of vHNF1 proteins is their ability to bind to specific DNA sequences to regulate gene expression. Various assays are used to study this interaction.

Electrophoretic Mobility Shift Assay (EMSA): EMSA, also known as a gel retardation assay, is used to detect protein-DNA interactions in vitro Current time information in San Francisco, CA, US., signosisinc.com, nih.gov, jci.org, researchgate.net, mybiosource.com, kaist.ac.kr, nih.gov. This technique is based on the principle that a protein-DNA complex migrates slower than free DNA in a non-denaturing gel. EMSA kits are available for monitoring HNF1 DNA binding activities signosisinc.com. EMSA has demonstrated that HNF1alpha and HNF1beta interact with specific regions in target genes nih.gov. Studies using EMSA have also shown that certain HNF1A variants can have impaired DNA binding jci.org, researchgate.net, nih.gov.

DNA Footprinting: DNA footprinting is a technique used to identify the specific DNA sequences that a protein binds to. While not explicitly detailed in the provided snippets for vHNF1, it is a standard technique for characterizing transcription factor binding sites.

Chromatin Immunoprecipitation (ChIP and ChIP-seq): Chromatin immunoprecipitation (ChIP) and ChIP coupled with high-throughput sequencing (ChIP-seq) are powerful techniques used to study protein-DNA interactions in their natural chromatin context within the cell nih.gov, nih.gov, reactome.org, elifesciences.org, physiology.org, pnas.org, researchgate.net, researchgate.net, nih.gov. ChIP involves crosslinking proteins to DNA, shearing the chromatin, and using antibodies to immunoprecipitate the protein of interest along with its bound DNA. The DNA is then analyzed to identify the binding sites. ChIP-seq allows for genome-wide mapping of protein binding sites nih.gov, nih.gov, elifesciences.org, pnas.org, researchgate.net, nih.gov. ChIP assays have confirmed that HNF1alpha and HNF1beta interact with specific DNA regions in vivo nih.gov. ChIP-seq has been used to identify HNF1 binding sites genome-wide in different cell types and to reveal HNF1 target genes nih.gov, nih.gov, elifesciences.org, researchgate.net, nih.gov. ChIP has also shown that HNF1-alpha binds to and its recruitment is increased at specific gene promoters upon stimulation physiology.org. Studies using ChIP have also investigated the role of HNF1-alpha in nucleosomal hyperacetylation at its target genes researchgate.net.

Here is a summary table of the research techniques discussed:

Research AreaTechniqueDescription
Gene ManipulationMolecular CloningIsolation, amplification, and modification of DNA sequences. plos.org, nih.gov
Gene Manipulation (e.g., Mutagenesis, siRNA knockdown, Transfection)Introducing specific changes to the gene or reducing gene expression to study functional impact. plos.org, nih.gov
Gene Expression AnalysisRT-PCRDetection of specific mRNA. Current time information in San Francisco, CA, US., plos.org, biologists.com, jax.org
Quantitative PCR (qPCR)Quantification of specific mRNA levels. Current time information in San Francisco, CA, US., nih.gov, plos.org, nih.gov, jax.org, mdpi.com
In Situ HybridizationDetection and localization of mRNA within tissues or embryos. biologists.com, nih.gov, biologists.com, researchgate.net
Northern BlotDetection of specific RNA molecules. biologists.com
Protein AnalysisWestern BlotDetection and quantification of specific proteins. nih.gov, plos.org, nih.gov, novusbio.com, nih.gov, thermofisher.com, novateinbio.com, researchgate.net
Immunohistochemistry (IHC)Detection and visualization of specific proteins within tissue sections. plos.org, nih.gov, nih.gov, biologists.com, thermofisher.com, researchgate.net
Protein CharacterizationRecombinant Protein Production and PurificationGenerating purified protein for study. origene.com, ptglab.com, mybiosource.com, sinobiological.com, bosterbio.com
DNA-Binding AssaysElectrophoretic Mobility Shift Assay (EMSA)Studying protein-DNA interactions in vitro. Current time information in San Francisco, CA, US., signosisinc.com, nih.gov, jci.org, researchgate.net, mybiosource.com, kaist.ac.kr, nih.gov
DNA FootprintingIdentifying specific DNA binding sequences. (Standard technique, not detailed in snippets)
Chromatin Immunoprecipitation (ChIP and ChIP-seq)Studying protein-DNA interactions in the cellular chromatin context. nih.gov, nih.gov, nih.gov, reactome.org, elifesciences.org, physiology.org, pnas.org, researchgate.net, researchgate.net, nih.gov

These diverse methodologies provide a comprehensive toolkit for researchers to investigate the multifaceted roles of vHNF1 proteins in gene regulation, development, and disease.

Protein-Protein Interaction Analysis (e.g., Co-immunoprecipitation, Yeast Two-Hybrid, FRET)

Understanding the proteins that interact with vHNF1 is crucial for elucidating its molecular mechanisms. Several techniques are utilized for this purpose.

Co-immunoprecipitation (Co-IP) is a widely used method to identify protein-protein interactions by using an antibody to precipitate a target protein (vHNF1) and any interacting partners from a cell lysate. This technique can reveal interactions between functional proteins at physiologically relevant concentrations. nih.gov Co-IP has been used in vHNF1 research, for instance, to characterize vHNF1/HNF1 heterodimers in nuclear extracts of kidney, liver, and various cell lines, providing strong evidence for their existence in vivo. nih.gov, embopress.org Antibodies raised against specific regions of vHNF1 have been used in immunoprecipitation experiments to specifically recognize this compound. embopress.org

Yeast Two-Hybrid (Y2H) screening is a powerful in vivo method for identifying novel or unanticipated protein binding partners. nih.gov This system involves fusing the protein of interest (bait) to a DNA-binding domain and potential interacting proteins (prey) from a cDNA library to an activation domain. Interaction between bait and prey reconstitutes a functional transcription factor, activating a reporter gene. nih.gov While not explicitly detailed for vHNF1 in the provided snippets, Y2H is a standard technique in protein interaction mapping nih.gov and is listed as a method for protein-protein interaction analysis. thermofisher.com, creativebiomart.net

Fluorescence Resonance Energy Transfer (FRET) is a technique that can detect protein-protein interactions in live cells by measuring energy transfer between fluorescent proteins fused to the proteins of interest. wisc.edu FRET is particularly advantageous for examining hydrophobic, insoluble, or membrane-associated proteins and can demonstrate direct interactions. wisc.edu Like Y2H, FRET is a recognized method for analyzing protein interactions creativebiomart.net, although specific applications to vHNF1 were not found in the provided context.

These methods, often used in combination, provide complementary information about the physical associations of vHNF1 with other proteins, which is vital for understanding its regulatory roles.

Transcriptional Activity Assays (e.g., Reporter Gene Assays, Transfection Experiments)

vHNF1 is a homeoprotein that activates transcription. nih.gov, embopress.org Transcriptional activity assays are essential for studying how vHNF1 regulates gene expression.

Reporter Gene Assays are paramount for studying the regulation of gene expression by transcription factors like vHNF1. gbiosciences.com In these assays, a reporter gene (e.g., luciferase, β-galactosidase) is linked to a target regulatory DNA sequence (e.g., a gene promoter) in an expression vector. gbiosciences.com This construct is then transfected into cells, and the activity of the reporter gene is measured to assess the strength or function of the regulatory sequence or the effect of co-transfected transcription factors like vHNF1. gbiosciences.com

Transfection Experiments involve introducing foreign DNA (such as expression vectors encoding vHNF1 or reporter gene constructs) into cells to study gene function and regulation. gbiosciences.com Transfection experiments have shown that vHNF1 can transactivate promoters, such as the albumin promoter. nih.gov, embopress.org Studies using reporter gene assays have demonstrated that vHNF1 can regulate the transcription of target genes. For instance, vHNF1 was shown to bind to and activate the P1 promoter of the human α-folate receptor gene in ovarian carcinoma cells. aacrjournals.org Conversely, vHNF1 has also been shown to downregulate the expression of HSulf-1 by binding to its promoter, as demonstrated by luciferase reporter assays and ChIP assays. nih.gov

Reporter gene assays, often performed in conjunction with transfection experiments, allow researchers to quantify the effect of vHNF1 on the transcriptional activity of specific gene promoters.

Assay TypePurposeExample Finding (vHNF1)Citation
Reporter Gene AssayMeasure transcriptional activity of a promotervHNF1 activates the human α-folate receptor gene P1 promoter. aacrjournals.org
Reporter Gene AssayAssess the effect of vHNF1 on gene expressionOverexpression of vHNF1 reduces HSulf-1 transcriptional activity. nih.gov
Transfection ExperimentIntroduce vHNF1 expression vector to study its effect on target genesvHNF1 transactivated the albumin promoter in transfected cells. nih.gov, embopress.org
Luciferase AssayQuantitative measure of promoter activityActivity of the E-box-containing Cdh1 promoter decreased in cells with reduced vHNF1. researchgate.net

Cellular and Organismal Model Systems

Studying vHNF1 function requires appropriate biological models that can recapitulate its expression and roles in development and disease.

In Vitro Cell Culture Models (e.g., Embryonic Stem (ES) cell differentiation, dedifferentiated cell lines)

In vitro cell culture models provide controlled environments to study vHNF1 function at the cellular level.

Embryonic Stem (ES) cell differentiation is a valuable model for studying the role of vHNF1 in early developmental processes. ES cells have the unique ability to differentiate into various cell types. sigmaaldrich.com, wikipedia.org Studies using ES cell differentiation have established that vHNF1 expression is essential for visceral endoderm differentiation both in vitro and in vivo. biologists.com, researchgate.net, researchgate.net Analysis of vHnf1-deficient ES cells upon differentiation into embryoid bodies has shown that vHNF1 is required for the activation of transcription factors like HNF-4α1, HNF1α, and HNF-3γ, which are important for visceral endoderm development. researchgate.net Forced expression of HNF1 in vHnf1-deficient ES cells can even restore the formation of mature visceral endoderm. nih.gov

Dedifferentiated cell lines , such as certain hepatoma cell lines, have been used in vHNF1 research. nih.gov, embopress.org These cells often contain vHNF1 but lack HNF1 and fail to express many liver-specific traits, making them useful for studying the distinct roles of vHNF1. nih.gov, embopress.org For example, the dedifferentiated hepatoma cell line H5 contains a DNA-binding activity previously designated as vHNF1. embopress.org

Cell culture models allow for controlled manipulation of vHNF1 expression and the analysis of its effects on cell differentiation and gene expression.

Genetically Engineered Animal Models (e.g., Knockout mice, Transgenic models, Zebrafish mutants)

Genetically engineered animal models are crucial for understanding the in vivo functions of vHNF1 during development and in the context of disease.

Knockout mice with inactivated vHnf1 genes have been generated. Homozygous inactivation of the murine vHnf1 gene results in embryonic lethality shortly after implantation due to defective visceral endoderm formation. biologists.com, researchgate.net, researchgate.net This highlights an essential early role for vHNF1 in development. By rescuing this early lethality using tetraploid embryo complementation, researchers have shown later requirements for vHNF1 in the development of organs like the pancreas, liver, and kidney. biologists.com Tissue-specific inactivation of vHnf1 in kidney tubules can lead to renal cysts. biologists.com

Transgenic models involve introducing foreign DNA into an organism to study gene function or express modified proteins. While not explicitly detailed in the provided snippets for vHNF1 beyond the use of reporter genes in transgenic contexts (e.g., lacZ expression under vHnf1 regulatory regions to track expression) nih.gov, transgenic expression of dominant-negative vHNF1 mutants has been used to induce renal cysts in mice. biologists.com

Zebrafish mutants for the vhnf1 gene provide a valuable model system, particularly for studying organogenesis. Unlike mouse vHnf1 knockouts, zebrafish vhnf1 mutants can survive to later developmental stages, allowing for the analysis of organ development. nih.gov Zebrafish vhnf1 mutants show phenotypes such as kidney cyst formation, underdevelopment of the pancreas and liver, and reduced size of otic vesicles, mirroring aspects of human MODY5 and GCKD associated with vHNF1 mutations. nih.gov, mdpi.com Gene-editing technologies like CRISPR-Cas9 are being used to generate hnf1ba (zebrafish vHNF1 homolog) mutants to model MODY5 disease mechanisms. uib.no

These animal models provide in vivo insights into the complex roles of vHNF1 in development and disease pathogenesis.

Model SystemTypeKey Application (vHNF1)Example Finding (vHNF1)Citation
ES Cell DifferentiationIn Vitro Cell CultureStudying early developmental roles, particularly visceral endoderm differentiationEssential for visceral endoderm differentiation; required for activation of downstream transcription factors. biologists.com, researchgate.net, researchgate.net
Dedifferentiated CellsIn Vitro Cell CultureStudying vHNF1 function in the absence of HNF1Contain vHNF1 but lack HNF1 and liver traits; useful for studying distinct vHNF1 roles. nih.gov, embopress.org
Knockout MiceGenetically Engineered Animal ModelStudying in vivo function and developmental requirementsHomozygous lethality due to visceral endoderm defects; later roles in pancreas, liver, kidney development shown by rescue. biologists.com, biologists.com, researchgate.net, researchgate.net
Transgenic ModelsGenetically Engineered Animal ModelStudying effects of altered vHNF1 expression or dominant-negative mutantsDominant-negative vHNF1 expression can induce renal cysts. biologists.com
Zebrafish MutantsGenetically Engineered Animal ModelStudying organogenesis and disease modeling (MODY5, GCKD)Exhibit kidney cysts, pancreas/liver underdevelopment, mirroring human disease phenotypes. nih.gov, mdpi.com

Ex Vivo Organ Culture Systems

Ex vivo organ culture systems involve maintaining organs or tissues outside the body in a controlled environment. This approach allows for the study of developmental processes and tissue responses to various factors in a more complex context than cell culture, while still offering experimental control not possible in vivo. While the provided search results discuss ex vivo organ culture systems in general, for example, for studying tooth germ development kyushu-u.ac.jp or urogenital tract development biologists.com, specific detailed findings on this compound studies solely utilizing ex vivo organ culture systems as the primary research method were not prominently featured in the snippets. However, studies on vHnf1 heterozygous mouse urogenital tracts have been conducted using in vitro cultures. biologists.com

High-Throughput and Omics Approaches in this compound Research

High-throughput and omics approaches allow for large-scale analysis of biological molecules, providing a comprehensive view of gene expression, protein interactions, and other cellular processes related to vHNF1.

Omics technologies , such as transcriptomics (RNA sequencing) and proteomics (mass spectrometry), generate large datasets that can be analyzed to identify genes regulated by vHNF1 or proteins that interact with it on a large scale. High-throughput sequencing technologies have enabled the generation of omics data related to various regulatory layers and the development of computational models in stem cell research. springernature.com Mass spectrometry has been used to map the HNF1β (vHNF1) interactome in a mouse kidney cell line, identifying novel interaction partners like PCBD2. researchgate.net High-throughput mRNA-microRNA sequencing has been performed on a mouse model reproducing features of Renal Cysts And Diabetes (RCAD), a syndrome associated with HNF1B (vHNF1) mutations, at different developmental stages to identify differentially expressed genes and microRNAs. researchgate.net

These approaches allow researchers to move beyond studying individual interactions or genes to gain a systems-level understanding of vHNF1's role in complex biological networks.

Transcriptomics (e.g., RNA-seq for target gene identification)

Transcriptomics, particularly using techniques like RNA sequencing (RNA-seq), plays a vital role in identifying the genes regulated by HNF1B. By comparing the global gene expression profiles in cells or tissues with varying levels of HNF1B expression (e.g., HNF1B-deficient vs. wild-type cells, or tissues from individuals with HNF1B mutations), researchers can identify genes whose transcription is directly or indirectly controlled by HNF1B.

Studies utilizing RNA-seq have successfully identified downstream target genes of HNF1B. For instance, RNA-seq analysis on HNF1B mutant cells treated with Wnt3a revealed changes in global transcriptome profiles compared to wild-type cells. This analysis indicated that HNF1B-deficient cells exhibited hyperresponsiveness to Wnt3a, with upregulated genes including known targets of canonical Wnt signaling such as c-myc, Lef1, and Sp5. Another study using RNA-seq on kidneys from a mouse model with HNF1B haploinsufficiency identified differentially expressed genes, highlighting that a reduced dosage of HNF1B differentially affects the expression of target genes during renal development. These downregulated genes were primarily expressed in early proximal tubules and the loop of Henle and were involved in processes like ion/drug transport, organic acid, and lipid metabolism. Transcriptomic analysis by bulk RNA-Seq has also been used to identify conserved targets with differentially regulated expression by wild-type versus mutant HNF1B, providing insights into how disease-causing mutations selectively disrupt the activation of an evolutionarily conserved program of target genes.

Proteomics (e.g., Mass Spectrometry for interactome mapping and PTMs)

Proteomic approaches, particularly those involving Mass Spectrometry (MS), are indispensable for studying the HNF1B protein itself, its interactions with other proteins (interactome mapping), and its post-translational modifications (PTMs). MS-based proteomics allows for the identification and quantification of proteins in a sample, as well as the characterization of modifications that affect protein function and interactions.

Mass spectrometry has been used to identify the HNF1B protein in various biological samples. lovd.nl Beyond simple identification, MS is crucial for exploring the HNF1B interactome. While specific comprehensive interactome mapping studies solely focused on HNF1B using techniques like affinity purification coupled with MS were not explicitly detailed in the provided results, mass spectrometry is a standard method for identifying protein interaction partners. High-throughput studies utilizing affinity capture followed by MS have contributed significantly to protein interaction databases.

Furthermore, MS is a primary tool for identifying and characterizing PTMs on proteins. A phosphoproteomic analysis of rat inner medullary collecting duct cells identified Hepatocyte Nuclear Factor 1-beta (HNF1B_RAT) among the proteins with phosphorylation sites, indicating that HNF1B undergoes post-translational modification by phosphorylation. Advancements in MS technologies, such as high-resolution MS and advanced fragmentation techniques, facilitate the detection and localization of PTMs, including phosphorylation, acetylation, and methylation, which can impact HNF1B's transcriptional activity, interactions, and stability. Proteomic analysis of urinary extracellular vesicles from patients with HNF1B-associated kidney disease has also been employed to identify differentially enriched proteins and pathways, suggesting roles for cilia-related proteins and serpins.

Epigenomics (e.g., ATAC-seq, DNase-seq for chromatin accessibility related to HNF1B binding)

Epigenomic methods, such as Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq) and Deoxyribonuclease I hypersensitive site sequencing (DNase-seq), are used to investigate the accessibility of chromatin, which is directly related to the ability of transcription factors like HNF1B to bind to DNA. These techniques identify regions of open chromatin that are potentially regulatory elements.

DNase-seq identifies DNase I hypersensitive sites, which are indicative of accessible chromatin where regulatory proteins may bind. Studies have shown that specific genomic regions, such as an evolutionary conserved sequence upstream of the Hnf1b transcription start site, correlate with DNase I hypersensitive sites in human kidney tubule cells known to express high levels of HNF1B.

ATAC-seq is another powerful technique that uses a transposase to insert sequencing adapters into accessible chromatin regions. This method requires fewer cells and is faster than DNase-seq, while capturing similar regulatory information regarding open chromatin. ATAC-seq signals have been observed to overlap with active enhancers and correlate with histone modifications like H3K4me1 and H3K27ac in embryonic kidney tissue, where Hnf1b is expressed. These findings suggest that chromatin accessibility in specific regulatory regions is associated with HNF1B expression and potential binding. Genome-wide chromatin immunoprecipitation sequencing (ChIP-seq), often used in conjunction with ATAC-seq and DNase-seq, directly maps protein-DNA binding sites. ChIP-seq has been used to identify HNF1B binding sites and understand its regulatory mechanisms, such as its competition with β-catenin for chromatin binding at certain Wnt target genes.

Evolutionary and Comparative Biology of Vhnf1 Protein

Phylogenetics of the vHNF1 Protein Family

Phylogenetic analysis of HNF1/vHNF1 genes in vertebrates indicates a history of gene duplication. In gnathostomes (jawed vertebrates), Hnf1 and vHnf1 genes cluster into two separate branches. researchgate.net An ancestral hnf1 gene is believed to have been present in the common ancestor of agnathans (jawless vertebrates) and gnathostomes. nih.gov The duplication of this ancestral gene likely gave rise to the distinct Hnf1 and vHnf1 genes observed in gnathostomes. nih.gov Invertebrate chordate genes appear as outgroups in phylogenetic reconstructions. researchgate.net For instance, the lamprey hnf1 gene does not branch with high bootstrap support to either the gnathostome Hnf1 or vHnf1 groups, suggesting it may predate the duplication event in higher vertebrates and could be ancestral. researchgate.net

The presence of distinct hnf1alpha and hnf1beta (vHNF1) genes in teleost fish like zebrafish, tilapia, and fugu further supports the hypothesis that the hnf1 gene duplication occurred before the divergence of teleost and tetrapod ancestors. zfin.org

Divergence and Specialization of this compound Orthologs

Despite the significant conservation, there are also instances of divergence and specialization among vHNF1 orthologs and paralogs (HNF1). This is evident in their expression patterns, regulatory interactions, and specific functional contributions during development.

While vHNF1 and HNF1 share similar DNA binding specificity and can heterodimerize, their expression patterns often differ in a tissue-specific and temporal manner, suggesting specialized roles. biologists.comnih.gov In both developing liver and kidney, vHNF1 expression typically precedes that of HNF1. biologists.com Furthermore, their transcripts are not always found in the exact same cell types within these organs. biologists.com This differential expression hints at sequential or distinct roles for vHNF1 and HNF1 during organogenesis. biologists.com

Alternative splicing can also contribute to functional divergence. An insertion between the homeodomain and the B domain, present in some vHNF1 isoforms, has been maintained through evolution in mouse and human, although its functional significance is not yet fully understood. embopress.org

Regulatory networks controlling vHNF1 expression also show some degree of specialization. For instance, in Xenopus and zebrafish, pax8 and/or pax2 genes are indicated as upstream regulators of hnf1b expression in the intermediate mesoderm and kidney field. biorxiv.org While Hnf1b is co-expressed with Pax2 or Pax8 in the developing mouse kidney, a direct control of Hnf1b expression by Pax8 or Pax2 in the mouse has not been as clearly documented as in Xenopus and zebrafish. biorxiv.org

In the hindbrain, vHNF1 interacts with other factors like retinoic acid (RA) signals and fibroblast growth factor (FGF) signals to regulate the expression of genes like valentino (val), the zebrafish ortholog of mafB/Kreisler. nih.gov vHNF1 plays a role in repressing the rhombomere 4 (r4) identity in the posterior hindbrain, largely independently of val. nih.gov However, val is required downstream of vHNF1 to repress certain r4-like cell-surface properties. nih.gov This indicates a complex interplay and specialized roles within the regulatory network.

The duplication event that gave rise to HNF1 and vHNF1 allowed for the evolution of distinct, albeit related, functions. While both can bind similar DNA sites and heterodimerize, differences in their transactivation domains and expression patterns contribute to their specialized roles in development and in the regulation of target genes. biologists.comembopress.org This divergence allows for a more complex and finely tuned regulatory landscape during the development of various organs.

Future Directions and Emerging Research Avenues for Vhnf1 Protein

Elucidating Unexplored Functions and Regulatory Mechanisms of vHNF1 Protein

Despite significant progress in understanding vHNF1's role in organogenesis, several aspects of its functions and regulatory mechanisms remain to be fully elucidated. Future studies are needed to confirm whether the unique co-factor activities observed for HNF1β in kidney ion transport also apply to its target genes in other processes. researchgate.net The precise mechanisms by which vHNF1's function is regulated by enhancers and co-factors to achieve tissue- and time-specific gene transcription are largely unknown. researchgate.net Although vHNF1 is known to interact with various proteins, a comprehensive mapping of its interactome in different cellular contexts and developmental stages is required. researchgate.net For instance, Pterin-4a-carbinolamine dehydratase 2 (PCBD2) has been identified as a novel interaction partner of HNF1β in a mouse kidney inner medullary collecting duct cell line, suggesting further exploration of such interactions is warranted. researchgate.net

The post-transcriptional control of vHNF1 expression also warrants further investigation, as discrepancies have been observed between transcript levels and nuclear binding proteins during development, particularly in the yolk sac and embryonic kidney. biologists.comnih.gov This suggests potential translational activation or repression mechanisms that are not yet fully understood. biologists.com Furthermore, the role of alternative splicing isoforms of vHNF1 mRNA, such as vHNF-A and vHNF1-B, which are expressed in both embryonic and adult tissues, needs to be explored to understand their potential distinct functions. nih.gov

Research also needs to delve deeper into how vHNF1 integrates signals from various pathways, such as retinoic acid (RA) and fibroblast growth factor (Fgf) signaling, to regulate developmental processes. biologists.com While it is known that Fgf signaling can promote this compound activity, the indirect mechanisms by which this occurs, potentially involving activation of other proteins or expression of intermediate target genes, require further investigation. biologists.com

Integration of this compound into Systems Biology Frameworks for Comprehensive Understanding of Developmental Networks

Integrating this compound into systems biology frameworks is essential for a comprehensive understanding of the complex developmental networks in which it participates. vHNF1 acts as a crucial transcriptional regulator involved in orchestrating the action of signaling pathways like Wnt signaling during mesenchymal-epithelial transitions in nephrogenesis. biologists.com Understanding how vHNF1 interacts with and modulates the activity of other key regulatory molecules, such as Wnt9b, Pax2, and Lim1, within these networks is vital. biologists.com

Studies have shown that vHNF1 is part of genetic networks that direct the expression of downstream endodermal genes, such as HNF4. biologists.comresearchgate.net Further research is needed to fully map these networks and understand the hierarchical relationships between vHNF1 and other transcription factors. For example, while HNF4 plays a dominant role in regulating the HNF1 gene, the relationship between vHNF1 expression and HNF4 is less clear and requires further investigation. psu.edu

The involvement of vHNF1 in regulating regional specification during organogenesis, such as in the gut, pronephros, and hindbrain, highlights the need to integrate its function into broader developmental patterning models. nih.gov Understanding how vHNF1 controls the expression of key patterning genes like pdx1, shh, pax2, wt1, and valentino (val) within these specific regions will require a systems-level approach. nih.gov The interplay between vHNF1 and other factors, such as Gata6 and Hnf4a, in directing visceral endoderm differentiation also necessitates a network-based analysis. researchgate.net

Furthermore, exploring the potential for heterodimerization between vHNF1 and other homeoproteins and its implications for regulatory networks in higher eukaryotes is an important area for future research. nih.govembopress.org

Development of Advanced Methodologies for Enhanced this compound Study

Advancing the study of this compound necessitates the development and application of advanced methodologies. Systematic phenotyping of Hnf1b mouse models and the development of patient-specific kidney organoid models are considered essential for advancing future HNF1β research. researchgate.netresearchgate.net These models provide valuable platforms for studying the complex phenotypes associated with vHNF1 dysfunction and testing potential therapeutic interventions.

Further efforts are needed in construct design and protein purification to improve the yield and stability of this compound for structural and functional studies. frontiersin.org With stable protein preparations, techniques like NMR spectroscopy can provide insights into the structural features and interactions of vHNF1, particularly its transactivation domain, at atomic resolution. frontiersin.org

Advanced techniques are also required to fully elucidate the mechanisms of vHNF1-mediated gene transcription and the impact of genetic variants within the HNF1B gene. frontiersin.org This includes investigating the potential for the vHNF1 transactivation domain to drive the formation of biological condensates in cells, a hypothesis supported by predictions and in silico simulations for HNF1A. frontiersin.org

Methodologies allowing for detailed analysis of protein-protein interactions, such as mass spectrometry-based approaches, are crucial for comprehensively mapping the vHNF1 interactome. researchgate.net Furthermore, techniques to study post-transcriptional regulation, including analyses of mRNA stability, translation rates, and the role of non-coding RNAs, will be important for a complete understanding of vHNF1 expression control. nih.govresearchgate.net

Finally, the use of genetic mosaic analysis, as demonstrated in zebrafish studies, is a powerful tool for investigating the cell-autonomous requirements of vHNF1 in developmental processes. biologists.combiologists.com Applying and refining such methodologies in different model systems will continue to provide valuable insights into vHNF1 function.

Q & A

Basic Research Questions

Q. What experimental methods are used to detect and quantify vHNF1 mRNA expression in differentiated hepatoma cells and liver tissues?

  • Answer : Northern blot analysis is the primary method for detecting vHNF1 mRNA. Studies show that vHNF1 transcripts are present in differentiated human HepG2 hepatoma cells and rat liver, though their abundance is 10–20-fold lower than HNF1 mRNA . To quantify expression, researchers use densitometry of Northern blot bands normalized to housekeeping genes. In situ hybridization can further localize mRNA distribution in tissues, as seen in murine liver studies .

Q. How does vHNF1 interact with HNF1 in vitro, and what functional implications does this have?

  • Answer : Co-translation or mixing of in vitro transcribed/translated vHNF1 and HNF1 proteins demonstrates heterodimer formation via gel-shift binding assays. These heterodimers exhibit intermediate electrophoretic mobility compared to homodimers . This interaction suggests cooperative regulation of target genes, such as albumin and other liver-specific promoters, where heterodimers may modulate transcriptional activity or binding specificity .

Q. What chromosomal regions harbor the vHNF1 gene in humans and mice, and how does this relate to HNF1?

  • Answer : The vHNF1 gene is located on human chromosome 17q11.2–q21.1 and murine chromosome 11B4–D. These regions differ from the HNF1 locus (human chromosome 12, mouse chromosome 5), indicating non-clustered genomic organization. Comparative mapping highlights conserved synteny between species, supporting evolutionary divergence of these paralogs .

Advanced Research Questions

Q. What molecular mechanisms underlie the functional divergence between vHNF1 and HNF1 despite high sequence homology?

  • Answer : While vHNF1 shares >92% amino acid identity with HNF1 in dimerization, DNA-binding (homeodomain), and transactivation domains, divergence occurs in regulatory regions and non-coding sequences. Functional differences arise from:

  • Post-translational modifications : Phosphorylation sites unique to vHNF1 may alter DNA-binding affinity.
  • Heterodimer stoichiometry : vHNF1/HNF1 heterodimers exhibit distinct transcriptional activation profiles compared to homodimers, as shown in albumin promoter assays .
  • Tissue-specific cofactors : Kidney and intestinal epithelia express vHNF1 at higher levels, where it interacts with organ-specific enhancers .

Q. How can contradictory data on vHNF1’s role in dedifferentiated vs. differentiated cells be resolved?

  • Answer : Early studies associated vHNF1 with dedifferentiated hepatoma cells lacking liver-specific genes . However, Northern blot and immunohistochemistry confirm its presence in differentiated HepG2 cells and normal liver . Contradictions may stem from:

  • Cell line variability : H5 hepatoma cells (rat) show reduced HNF1 but retain vHNF1, while HepG2 maintains both.
  • Context-dependent activity : vHNF1’s transcriptional output depends on chromatin accessibility and partner proteins (e.g., COUP-TF1/II in neural tube development) .
    • Methodological resolution : Single-cell RNA sequencing and chromatin immunoprecipitation (ChIP-seq) can clarify spatiotemporal expression patterns and DNA-binding dynamics.

Q. What experimental strategies are used to study vHNF1’s role in embryonic development across model organisms?

  • Answer :

  • Zebrafish mutants : CRISPR/Cas9 knockout of vhnf1 reveals its role in hindbrain segmentation (via kreisler regulation) and otic vesicle patterning. Phenotypes include ectopic hair cell formation and disrupted hmx3 expression .
  • Mouse models : Conditional Vhnf1 deletion in nephron progenitors causes renal agenesis, highlighting its necessity for ureteric bud branching .
  • Xenopus assays : Morpholino-mediated knockdown coupled with lineage tracing identifies vHNF1’s regulation of pronephric tubule segmentation .

Methodological Challenges and Solutions

Q. How can researchers validate vHNF1-specific antibodies given its homology to HNF1?

  • Answer :

  • Epitope mapping : Use antibodies targeting divergent regions (e.g., N-terminal residues 1–50).
  • Knockout validation : Test antibody specificity in vHNF1−/− cell lines via Western blot and immunofluorescence.
  • Competitive assays : Pre-incubate antibodies with recombinant vHNF1 protein to block signal .

Q. What techniques are optimal for analyzing vHNF1/HNF1 heterodimerization in vivo?

  • Answer :

  • Native PAGE with supershift assays : Nuclear extracts from kidney or liver tissues incubated with anti-vHNF1/HNF1 antibodies reveal heterodimer-specific bands .
  • Proximity ligation assays (PLA) : Fluorescent probes detect spatial proximity of vHNF1 and HNF1 in fixed cells .
  • Crosslinking-MS : Identify interacting domains using formaldehyde crosslinking followed by mass spectrometry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.